molecular formula C18H13N3O6S B3548007 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Cat. No.: B3548007
M. Wt: 399.4 g/mol
InChI Key: DIHBVPLFHJDVDL-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a complex organic compound known for its unique structural properties and potential applications in scientific research. This compound belongs to the class of benzisothiazole derivatives, which are characterized by their nitrogen and sulfur heterocycles. Its molecular configuration makes it a subject of interest for chemists and pharmacologists alike.

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O6S/c1-20-16(23)11-7-6-10(8-13(11)17(20)24)19-15(22)9-21-18(25)12-4-2-3-5-14(12)28(21,26)27/h2-8H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHBVPLFHJDVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzenesulfonamide with 2-bromoacetic acid derivatives under controlled temperature conditions to form the benzisothiazole moiety. This intermediate is then coupled with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amine to yield the final product.

Industrial Production Methods: : For large-scale industrial production, the synthesis may be optimized by employing continuous flow reactors to maintain consistent reaction conditions and improve yield. High-throughput screening for reaction conditions such as solvent choice, temperature, and catalysts can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various types of chemical reactions, including:

  • Oxidation: : The sulfur atom in the benzisothiazole ring can be oxidized, leading to the formation of sulfone derivatives.

  • Reduction: : Under reducing conditions, the nitrogen-sulfur heterocycle can be reduced, potentially altering the compound's pharmacological properties.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Various alkyl halides or acyl chlorides under basic conditions.

Major Products

  • Oxidation: : Sulfone and sulfoxide derivatives.

  • Reduction: : Reduced benzisothiazole analogs.

  • Substitution: : Functionalized acetamide or isoindole derivatives.

Scientific Research Applications

This compound has several applications across different fields:

Chemistry

  • Used as a building block in the synthesis of more complex organic molecules.

  • Serves as a ligand in coordination chemistry studies.

Biology

  • Potential use as a biochemical probe to study enzyme mechanisms.

  • Investigated for its interactions with biological macromolecules.

Medicine

  • Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

  • Studied for its ability to modulate specific molecular targets.

Industry

  • Employed in the development of specialty chemicals and materials.

  • Utilized in the formulation of advanced polymers and coatings.

Mechanism of Action

The exact mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is subject to ongoing research. it is believed to exert its effects through the following pathways:

  • Molecular Targets: : It can bind to specific proteins and enzymes, modulating their activity.

  • Pathways Involved: : Involved in pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Benzisothiazole-1,1-dioxide derivatives.

  • N-substituted isoindole derivatives.

  • Combined benzisothiazole and isoindole compounds with varying substituents.

Each of these similar compounds may exhibit different biological or chemical properties, but none offer the same combination of activities as 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

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